molecular formula C45H89NO5 B13721337 Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate

Cat. No.: B13721337
M. Wt: 724.2 g/mol
InChI Key: QADMLAYSFUXEEL-UHFFFAOYSA-N
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Description

Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate is a complex organic compound with a molecular formula of C45H89NO5 and a molecular weight of 724.19 g/mol . This compound is known for its unique structure, which includes a heptadecanyl group, a hydroxypropyl group, and an undecyloxyhexyl group. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate typically involves a multi-step process. One common method is through esterification reactions. The process generally includes the following steps :

    Esterification: The reaction between heptadecanoic acid and 3-hydroxypropylamine to form an intermediate ester.

    Amidation: The intermediate ester reacts with 6-oxo-6-(undecyloxy)hexanoic acid to form the final product.

Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity. These methods may include the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids and ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the hydroxypropyl group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate has a wide range of scientific research applications :

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role in cell signaling and membrane interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is used in the formulation of various industrial products, including surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate involves its interaction with cellular membranes. The compound is believed to integrate into lipid bilayers, affecting membrane fluidity and permeability . This interaction can influence various cellular processes, including signal transduction and transport mechanisms.

Comparison with Similar Compounds

Heptadecan-9-yl 8-((3-hydroxypropyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate can be compared with similar compounds such as Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate . While both compounds share a similar core structure, the presence of different substituents (hydroxypropyl vs. hydroxyethyl) can lead to variations in their chemical properties and applications. The unique combination of functional groups in this compound makes it particularly suitable for specific industrial and research applications.

Similar Compounds

These compounds share structural similarities but differ in their substituents, leading to distinct chemical behaviors and uses.

Properties

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

IUPAC Name

heptadecan-9-yl 8-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]octanoate

InChI

InChI=1S/C45H89NO5/c1-4-7-10-13-16-17-18-24-32-42-50-44(48)36-29-25-31-39-46(40-33-41-47)38-30-23-19-22-28-37-45(49)51-43(34-26-20-14-11-8-5-2)35-27-21-15-12-9-6-3/h43,47H,4-42H2,1-3H3

InChI Key

QADMLAYSFUXEEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO

Origin of Product

United States

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